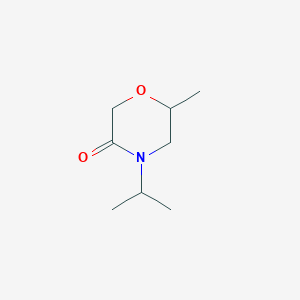
6-Methyl-4-propan-2-ylmorpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4-propan-2-ylmorpholin-3-one is a chemical compound that belongs to the class of morpholine derivatives. It is a white crystalline powder that is mainly used in scientific research. This compound has gained significant attention in recent years due to its potential therapeutic applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 6-Methyl-4-propan-2-ylmorpholin-3-one is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the prevention or slowing down of disease progression.
Effets Biochimiques Et Physiologiques
6-Methyl-4-propan-2-ylmorpholin-3-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Methyl-4-propan-2-ylmorpholin-3-one in lab experiments include its high purity, stability, and low toxicity. However, one of the limitations is the limited availability of this compound, which can make it challenging to conduct large-scale studies.
Orientations Futures
1. Further studies are needed to fully understand the mechanism of action of 6-Methyl-4-propan-2-ylmorpholin-3-one.
2. More research is needed to explore the potential use of this compound in developing new drugs for the treatment of various diseases.
3. Studies are needed to investigate the potential use of 6-Methyl-4-propan-2-ylmorpholin-3-one in agriculture as a herbicide and insecticide.
4. Further research is needed to explore the potential use of this compound in material science for developing new materials with unique properties.
5. More studies are needed to investigate the safety and toxicity of this compound in various settings.
Conclusion:
In conclusion, 6-Methyl-4-propan-2-ylmorpholin-3-one is a promising compound that has shown potential therapeutic applications in various fields of research. Its unique properties make it a valuable tool for scientists studying various diseases, developing new materials, and exploring new avenues for agriculture. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 6-Methyl-4-propan-2-ylmorpholin-3-one involves the reaction of morpholine with acetone and methyl ethyl ketone in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure, and the resulting product is purified through various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
6-Methyl-4-propan-2-ylmorpholin-3-one has been extensively studied for its potential therapeutic applications. It has shown promising results in various fields of research, including:
1. Medicinal Chemistry: This compound has been studied for its potential use in developing novel drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
2. Agriculture: 6-Methyl-4-propan-2-ylmorpholin-3-one has been studied for its potential use as a herbicide and insecticide in agriculture.
3. Material Science: This compound has been studied for its potential use in developing new materials with unique properties such as high strength and durability.
Propriétés
Numéro CAS |
121923-44-2 |
|---|---|
Nom du produit |
6-Methyl-4-propan-2-ylmorpholin-3-one |
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
6-methyl-4-propan-2-ylmorpholin-3-one |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-4-7(3)11-5-8(9)10/h6-7H,4-5H2,1-3H3 |
Clé InChI |
WWICKIPMDQBQGQ-UHFFFAOYSA-N |
SMILES |
CC1CN(C(=O)CO1)C(C)C |
SMILES canonique |
CC1CN(C(=O)CO1)C(C)C |
Synonymes |
3-Morpholinone,6-methyl-4-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



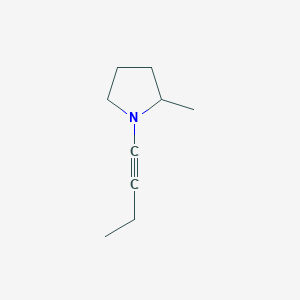

![[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B47868.png)
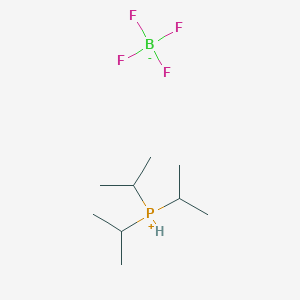
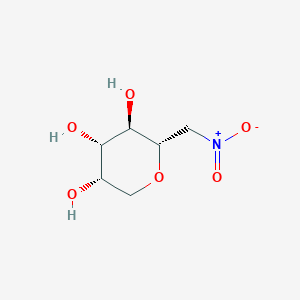
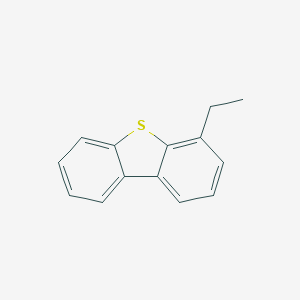
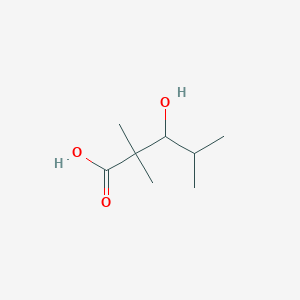
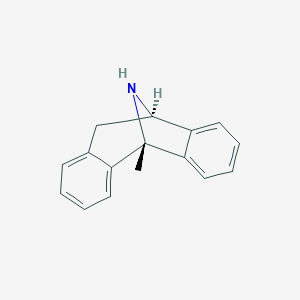
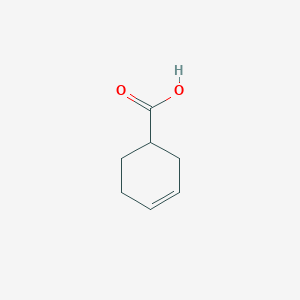
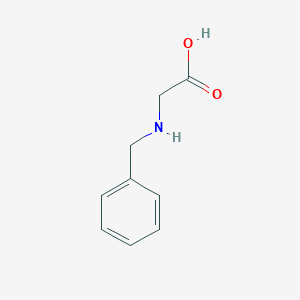
![Pyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B47887.png)
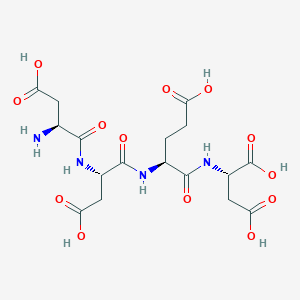
![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B47891.png)
